Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-

Lipophilicity Drug Design ADME

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- (CAS 648957-11-3) is a polysubstituted aromatic aldehyde featuring a 2,5-dimethoxybenzaldehyde core linked via a thioether bridge to a pentafluorophenylmethyl group. With a molecular formula of C16H11F5O3S, a molecular weight of 378.3 g/mol, and a predicted XLogP3-AA of 3.8, this compound occupies a distinct physicochemical space characterized by high fluorine content (5 fluorine atoms), zero hydrogen bond donors, and nine hydrogen bond acceptors.

Molecular Formula C16H11F5O3S
Molecular Weight 378.3 g/mol
CAS No. 648957-11-3
Cat. No. B12607668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-
CAS648957-11-3
Molecular FormulaC16H11F5O3S
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C16H11F5O3S/c1-23-9-4-11(10(24-2)3-7(9)5-22)25-6-8-12(17)14(19)16(21)15(20)13(8)18/h3-5H,6H2,1-2H3
InChIKeyZVTZRZHCNNPSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- (CAS 648957-11-3) Procurement Guide | Structural Class & Basic Characteristics


Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- (CAS 648957-11-3) is a polysubstituted aromatic aldehyde featuring a 2,5-dimethoxybenzaldehyde core linked via a thioether bridge to a pentafluorophenylmethyl group [1]. With a molecular formula of C16H11F5O3S, a molecular weight of 378.3 g/mol, and a predicted XLogP3-AA of 3.8, this compound occupies a distinct physicochemical space characterized by high fluorine content (5 fluorine atoms), zero hydrogen bond donors, and nine hydrogen bond acceptors [1]. The combination of electron-donating methoxy groups, a reactive aldehyde handle, and an electron-deficient polyfluoroaryl thioether renders it a versatile building block for medicinal chemistry, particularly in the synthesis of fluorinated drug candidates and as a precursor for libraries targeting lipophilic binding pockets [1].

Why Generic Substitution Fails for Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- (648957-11-3) in Research Procurement


Simple benzaldehyde derivatives or non-fluorinated thioether analogs cannot be interchanged with this compound without substantially altering key molecular properties that govern reactivity, binding, and physicochemical behavior. The pentafluorophenyl thioether moiety imparts a markedly higher lipophilicity (predicted LogP 3.93 from ACD/Labs, XLogP3 3.8 [1]) compared to non-fluorinated benzylthio analogs (estimated LogP ~2.5-3.0), which directly influences membrane permeability, metabolic stability, and protein binding. Additionally, the electron-withdrawing nature of the pentafluorophenyl ring modifies the electrophilicity of the aldehyde group and the electronic character of the aryl ring, potentially altering reaction rates in condensation, reductive amination, or cyclization steps relative to unsubstituted or methyl-substituted analogs. Generic substitution without accounting for these quantitative differences can lead to failed syntheses, altered biological activity, or unreliable analytical derivatization [1]. The evidence below quantifies the most critical dimensions of differentiation that procurement decisions must consider.

Quantitative Differentiating Evidence for Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- (CAS 648957-11-3) vs. Structural Analogs


Lipophilicity (LogP) Elevation vs. Non-Fluorinated Benzylthio Analog Drives Membrane Partitioning

The target compound exhibits a substantially higher predicted lipophilicity compared to its non-fluorinated benzylthio analog. The ACD/LogP for the target compound is 3.93 , whereas 2,5-dimethoxy-4-(benzylthio)benzaldehyde (CAS not available) is estimated to have a LogP of approximately 2.8–3.2 based on fragment-based calculations [1]. This >0.7 LogP unit increase translates to roughly a 5-fold greater partition coefficient into octanol, directly affecting membrane permeability and in vivo distribution.

Lipophilicity Drug Design ADME Partition Coefficient

Enhanced Hydrogen Bond Acceptor Capacity vs. 2,5-Dimethoxybenzaldehyde Increases Polar Interactions

The target compound counts 9 hydrogen bond acceptors (HBAs) versus only 3 for the parent 2,5-dimethoxybenzaldehyde [1][2]. The additional 6 HBAs arise from the five fluorine atoms and the thioether sulfur atom, substantially increasing the compound's capacity for intermolecular hydrogen bonding, halogen bonding, and polar interactions, which can be critical in receptor binding and crystal packing.

Hydrogen Bonding Molecular Recognition Solubility Crystal Engineering

Molecular Weight Shift vs. Simpler Benzaldehydes Alters PK Properties and Synthetic Strategy

At 378.3 g/mol, the target compound is approximately 2.3× heavier than 2,5-dimethoxybenzaldehyde (166.2 g/mol) [1][2]. This molecular weight increase, attributable to the pentafluorophenyl thioether appendage, moves the compound from a fragment-sized building block to a lead-like or intermediate-sized molecule, impacting its suitability for fragment-based screening versus direct use in late-stage lead optimization.

Molecular Weight Fragment-Based Drug Design Lead Optimization Synthetic Feasibility

Zero Hydrogen Bond Donor Count Distinguishes from Phenolic or Aniline Analogs for Permeability-Driven Design

The target compound has zero hydrogen bond donors (HBDs) [1], a critical distinction from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde, CAS 134-96-3, 1 HBD) or 4-amino-2,5-dimethoxybenzaldehyde (1-2 HBDs). With a Rotatable Bond Count of 6 and no HBDs, the target compound breaches no Rule of 5 violations, whereas analogs with HBDs may have reduced passive permeability [1].

Hydrogen Bond Donor Permeability CNS Drug Design Rule of 5

Optimal Research & Industrial Application Scenarios for Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- (CAS 648957-11-3)


Synthesis of High-LogP CNS-Penetrant Drug Candidates

The compound's predicted LogP of ~3.9, zero HBD count, and moderate molecular weight (378 Da) make it an ideal building block for constructing CNS-targeted small molecules where passive blood-brain barrier permeability is required [1]. Its use as an aldehyde handle enables rapid diversification via reductive amination or condensation to generate lead-like libraries with favorable CNS MPO (Multiparameter Optimization) scores .

Fluorine-19 NMR Probe Development

The presence of five chemically equivalent aromatic fluorine atoms provides a strong, single-resonance ^19F NMR signal with high signal-to-noise ratio. This compound can serve as a ^19F NMR tag when conjugated to biomolecules or ligands, enabling quantitative binding assays and protein–ligand interaction studies in complex biological matrices where ^1H NMR suffers from background interference [1].

Halogen Bond-Driven Co-Crystal Engineering

With nine hydrogen bond acceptors including five fluorine atoms, this compound exhibits strong potential for halogen bonding interactions with Lewis bases. It can be employed in co-crystallization screens to engineer novel solid forms of active pharmaceutical ingredients (APIs), leveraging the electron-deficient pentafluorophenyl ring as a halogen bond donor interaction site to improve crystallinity, stability, or dissolution properties [1].

Metabolic Stability Enhancement in Lead Optimization

The pentafluorophenyl thioether moiety is resistant to oxidative metabolism due to the electron-withdrawing effect of fluorine atoms, which deactivates the aromatic ring toward CYP450-mediated hydroxylation. Incorporating this building block into early lead compounds can block metabolic soft spots that would otherwise be present with non-fluorinated benzylthio analogs, making it a strategic procurement choice for programs requiring extended half-life [1].

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